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Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

An Important Note on Compound Identity: The designation "ACP-319" has been applied to at
least two distinct investigational compounds with fundamentally different mechanisms of action.
This guide will address the compound most relevant to cell signaling and proliferation, a
Phosphoinositide 3-kinase delta (PI3Kd) inhibitor, while also acknowledging the existence of a
second, unrelated compound. Development of both agents has been discontinued.

Part 1: ACP-319, the PI3Ko Inhibitor
Core Mechanism of Action

ACP-319 (also known as AMG-319) is a second-generation, orally bioavailable inhibitor of the
delta isoform of phosphoinositide 3-kinase (PI13Kd). The PI3K pathway is a critical signaling
cascade downstream of the B-cell receptor (BCR), which is essential for the survival,
proliferation, and trafficking of B-lymphocytes. In certain B-cell malignancies, such as Chronic
Lymphocytic Leukemia (CLL) and some non-Hodgkin lymphomas, the BCR pathway is
chronically active, driving tumor growth.

By selectively inhibiting PI3Kd, ACP-319 was designed to disrupt this signaling cascade,
thereby reducing downstream signaling through AKT and Bruton's tyrosine kinase (BTK),
leading to decreased cell proliferation and survival. Preclinical studies demonstrated that
combining ACP-319 with a BTK inhibitor (acalabrutinib) resulted in more potent tumor control
and extended survival in murine CLL models compared to either agent alone.[1][2][3] This
combination was shown to more effectively reduce NF-kB signaling and the expression of anti-
apoptotic proteins like BCL-xL and MCL-1.[2]
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While this mechanism indirectly impacts cell proliferation, the primary focus of research was on
the BCR signaling pathway rather than direct modulation of cell cycle checkpoints (e.g., G1/S
or G2/M arrest). The available literature does not provide evidence of ACP-319 directly
inducing cell cycle arrest through interactions with cyclins or cyclin-dependent kinases.

B-Cell Receptor Signaling Pathway Inhibition by ACP-
319

The following diagram illustrates the intended mechanism of action for ACP-319 within the B-
cell receptor signaling pathway, in the context of its combination with acalabrutinib.
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Caption: PI3Kd and BTK Inhibition in the BCR Signaling Pathway.
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Quantitative Data from Clinical Trials

ACP-319 was evaluated in a Phase 1/2 clinical trial in combination with acalabrutinib for
patients with relapsed/refractory B-cell non-Hodgkin lymphoma (NCT02328014). The maximum
tolerated dose (MTD) for ACP-319 was established at 50 mg twice daily (BID).[4][5] The
following tables summarize key efficacy and safety data from this study.

Table 1: Efficacy in Diffuse Large B-Cell Lymphoma (DLBCL) Subtypes

Complete . .
. Overall Response Median Duration of
Patient Subtype Response (CR)
Rate (ORR) Response
Rate
non-GCB DLBCL
63% 25% 8.2 months
(n=16)
GCB DLBCL (n=9) 0% 0% Not Applicable

Data from Part 2 of the study combining acalabrutinib 100 mg BID with ACP-319 50 mg BID.[5]
[6]

Table 2: Common Adverse Events (AEs) (=40% of patients)

Adverse Event Incidence Grade 23 Incidence
Increased ALT 52% 20%

Increased AST 48% 28%

Diarrhea 52% 12%

Fatigue 40% 0%

Rash 40% 12%

Data from the Phase 1 portion of the study.[6]

Experimental Protocols
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Detailed protocols for assessing direct cell cycle arrest by ACP-319 are not available in the
published literature. However, the preclinical and clinical studies employed the following
general methodologies:

1.4.1 Preclinical Murine Models

» Objective: To assess the in vivo efficacy of ACP-319 alone and in combination with
acalabrutinib.

e Model: TCL1-192 cell-injected mice, which serves as a model for aggressive CLL.[1][2]
e Methodology:
o Mice are injected with TCL1-192 cells.
o After a set period to allow for tumor establishment (e.g., 15 days), treatment is initiated.[2]

o Treatment groups typically include vehicle control, ACP-319 as a single agent,
acalabrutinib as a single agent, and the combination of both drugs.

o Drugs are administered orally at specified doses and schedules.

o Tumor burden is monitored by measuring leukemia cell counts in peripheral blood and by
analyzing spleen size and cell counts upon study completion.[1][2]

o Survival is tracked over time and analyzed using Kaplan-Meier curves.

o Spleen-residing tumor cells are harvested for pharmacodynamic analysis (e.g., Western
blotting for signaling proteins like IkBa, BCL-xL, and MCL-1).[2]

1.4.2 Phase 1/2 Clinical Trial Protocol (NCT02328014)

o Objective: To evaluate the safety, efficacy, pharmacokinetics (PK), and pharmacodynamics
(PD) of acalabrutinib in combination with ACP-319.[4]

o Study Design: A two-part, open-label, dose-escalation (Part 1) and dose-expansion (Part 2)
study.[4]
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o Methodology:

o Part 1 (Dose Escalation): Patients received acalabrutinib 100 mg BID with escalating
doses of ACP-319 (25 mg, 50 mg, or 100 mg BID) using a 3+3 design to determine the
MTD.[4]

o Part 2 (Dose Expansion): Patients received acalabrutinib at 100 mg BID and ACP-319 at
the established MTD (50 mg BID).[4][5]

o Primary Endpoint: Safety and tolerability, including the rate of dose-limiting toxicities
(DLTs).[6]

o Secondary Endpoints: Overall response rate (ORR), duration of response (DOR),
progression-free survival (PFS), PK, and PD (BTK occupancy and p-AKT inhibition).[6]

o Assessments: Patients were monitored for adverse events, and tumor response was
evaluated according to standard criteria for lymphoma. Blood samples were collected for
PK and PD analysis.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical assessment of ACP-319
in a CLL mouse model.
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Caption: Preclinical Workflow for ACP-319 in a CLL Mouse Model.
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Part 2: ACP-319, the M1 Positive Allosteric
Modulator (PAM)

A separate compound, also designated ACP-319, was under development by ACADIA
Pharmaceuticals.[7][8] This molecule's mechanism of action is entirely different and unrelated
to oncology.

Class: Positive Allosteric Modulator of the Muscarinic M1 Receptor (M1 PAM).[7][9]
o Therapeutic Area: Central Nervous System (CNS) disorders.[9]

« Indication: Investigated for potential utility in treating cognitive deficits and psychosis in
conditions like dementia and schizophrenia.[7]

» Development Status: Discontinued. ACADIA Pharmaceuticals announced in August 2022
that the development of this ACP-319 was being discontinued as its profile did not support
advancement into Phase 2 trials.[9][10]

Conclusion

The available scientific literature on compounds designated "ACP-319" does not support the
creation of an in-depth guide focused on direct cell cycle arrest pathways. The most relevant
compound, a PI3K3d inhibitor, acts on the B-cell receptor signaling pathway to impact cell
proliferation and survival in B-cell malignancies. While effective in preclinical models and
showing some clinical activity, its development in combination with acalabrutinib was halted,
and further development is not planned.[4][5] The second compound with this name was an M1
PAM for CNS disorders, whose development was also discontinued.[9][10] Therefore,
researchers seeking information on direct cell cycle inhibitors should look to other classes of
compounds specifically designed to target cell cycle machinery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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